molecular formula C6H4AsI2NO2 B13799463 Diiodo-(3-nitrophenyl)arsane CAS No. 6308-57-2

Diiodo-(3-nitrophenyl)arsane

Cat. No.: B13799463
CAS No.: 6308-57-2
M. Wt: 450.83 g/mol
InChI Key: UPLFXXCCZJERDI-UHFFFAOYSA-N
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Description

Diiodo-(3-nitrophenyl)arsane is an organoarsenic compound with the molecular formula C6H4AsI2NO2 It is characterized by the presence of two iodine atoms and a nitro group attached to a phenyl ring, which is further bonded to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodo-(3-nitrophenyl)arsane typically involves the iodination of a precursor compound containing a nitrophenyl group bonded to arsenic. One common method is the reaction of 3-nitrophenylarsenic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diiodo-(3-nitrophenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds .

Scientific Research Applications

Diiodo-(3-nitrophenyl)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diiodo-(3-nitrophenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group and iodine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Diiodo-(4-nitrophenyl)arsane
  • Diiodo-(2-nitrophenyl)arsane
  • Triiodo-(3-nitrophenyl)arsane

Uniqueness

Diiodo-(3-nitrophenyl)arsane is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted research and applications .

Properties

CAS No.

6308-57-2

Molecular Formula

C6H4AsI2NO2

Molecular Weight

450.83 g/mol

IUPAC Name

diiodo-(3-nitrophenyl)arsane

InChI

InChI=1S/C6H4AsI2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H

InChI Key

UPLFXXCCZJERDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](I)I)[N+](=O)[O-]

Origin of Product

United States

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